3-(3-chlorophenyl)-1-(3-ethoxyphenyl)urea
Overview
Description
3-(3-Chlorophenyl)-1-(3-ethoxyphenyl)urea is an organic compound with the molecular formula C15H15ClN2O2 This compound is characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(3-ethoxyphenyl)urea typically involves the reaction of 3-chloroaniline with 3-ethoxyaniline in the presence of a suitable coupling agent. One common method is the use of phosgene or its derivatives to facilitate the formation of the urea linkage. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of flow microreactors has been explored to achieve a more sustainable and efficient synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(3-ethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(3-ethoxyphenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(3-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-phenylurea: Similar structure but lacks the ethoxy group.
3-(3-Ethoxyphenyl)-1-phenylurea: Similar structure but lacks the chlorophenyl group.
3-(4-Chlorophenyl)-1-(3-ethoxyphenyl)urea: Similar structure but with a different position of the chlorine atom.
Uniqueness
3-(3-Chlorophenyl)-1-(3-ethoxyphenyl)urea is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-ethoxyphenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-14-8-4-7-13(10-14)18-15(19)17-12-6-3-5-11(16)9-12/h3-10H,2H2,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOALQZMLEOUTSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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